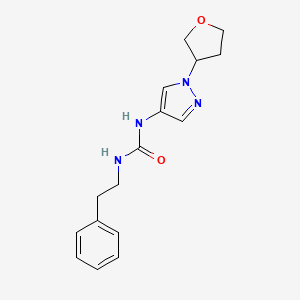![molecular formula C10H13BrClN B2834077 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl CAS No. 2007908-53-2](/img/structure/B2834077.png)
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl is a chemical compound with the molecular formula C10H13BrClN . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H . This indicates the presence of a bromine atom at the 7th position in the azepine ring.Physical and Chemical Properties Analysis
The molecular weight of this compound is 262.58 . The predicted boiling point is 306.5±42.0 °C, and the predicted density is 1.360±0.06 g/cm3 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Affinity at D1 Dopamine Receptor
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives demonstrate high affinity at the D1 dopamine receptor. A study explored the synthesis of various compounds within this group, revealing similar affinities to their chloro counterparts. One derivative, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, was identified as a promising candidate for in vivo studies (Neumeyer et al., 1991).
Modular Synthesis Techniques
A method for the synthesis of Tetrahydrobenzo[b]azepines (THBAs), which include 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine, has been developed using palladium/norbornene cooperative catalysis. This technique is significant for the modular preparation of functionalized THBAs, challenging due to the complexity of the seven-membered heterocycle. The method involves ortho amination followed by 7-exo-trig Heck cyclization (Liu, Wang, & Dong, 2021).
Potential Antineoplastic Activity
There has been research on derivatives of benzo[b]azepine, like 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine, for potential antineoplastic (anti-cancer) activity. A study synthesized thieno[2,3-b]azepin-4-ones as possible antineoplastic agents, although preliminary results did not indicate significant activity (Koebel, Needham, & Blanton, 1975).
Axial Stereocontrol in Synthesis
Research on axial stereocontrol in the synthesis of dibenz[c,e]azepines, which are structurally related to benzo[c]azepines, highlights the importance of substituent effects in the design of these compounds. The study provides insights into how these effects can be exploited for creating compounds with specific stereochemical properties (Balgobin et al., 2017).
Synthesis for CCR5 Antagonists
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives have been utilized in the synthesis of orally active CCR5 antagonists, indicating their potential in drug development. A practical synthesis method has been developed, showcasing the compound's relevance in pharmaceutical research (Ikemoto et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-4-3-9-7-12-5-1-2-8(9)6-10;/h3-4,6,12H,1-2,5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJQCLGZELZSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2833994.png)
![1-(4-chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2833996.png)
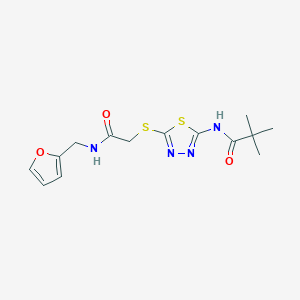
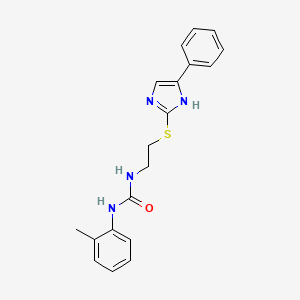
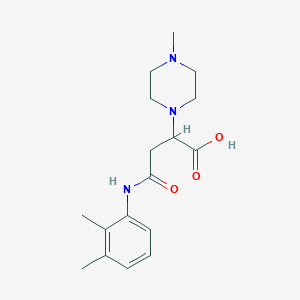
![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)
![4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2834003.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2834004.png)
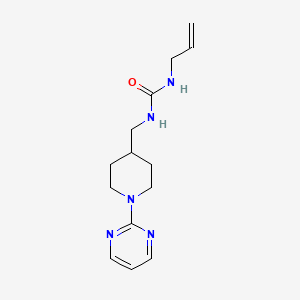
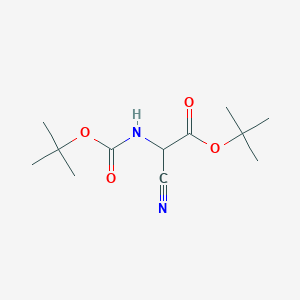
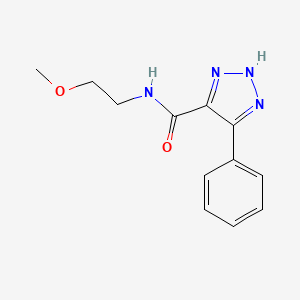
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2834009.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2834010.png)
